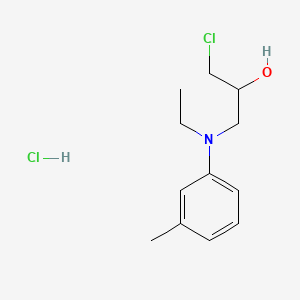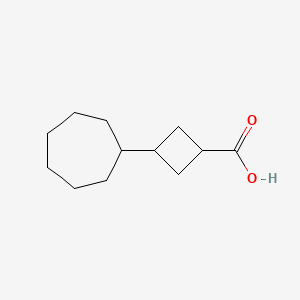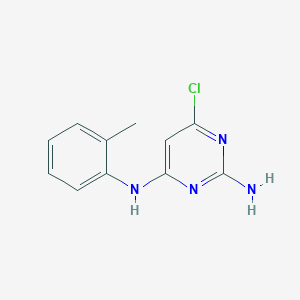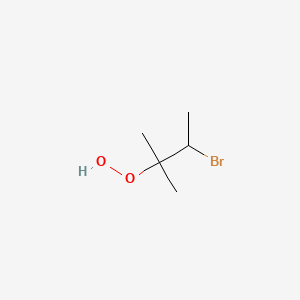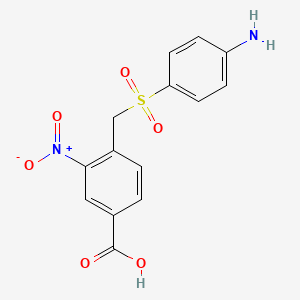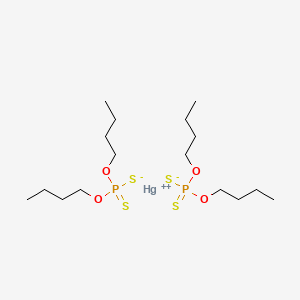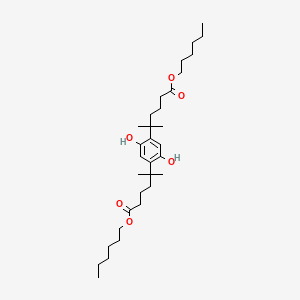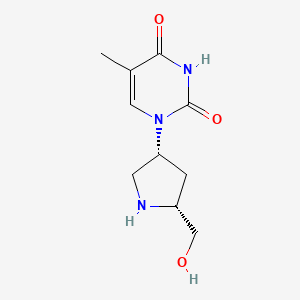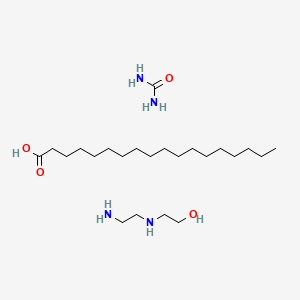
2-(2-Aminoethylamino)ethanol;octadecanoic acid;urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Aminoethylamino)ethanol;octadecanoic acid;urea is a compound that combines three distinct chemical entities: 2-(2-aminoethylamino)ethanol, octadecanoic acid, and urea
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-aminoethylamino)ethanol;octadecanoic acid;urea involves the reaction of 2-(2-aminoethylamino)ethanol with octadecanoic acid and urea. The reaction typically occurs under controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained. The exact reaction conditions may vary depending on the desired yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and precise control of reaction parameters. The process may include steps such as mixing, heating, and purification to obtain the final product. The use of advanced technologies and equipment ensures the efficient and cost-effective production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Aminoethylamino)ethanol;octadecanoic acid;urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce substituted compounds with different functional groups.
Applications De Recherche Scientifique
2-(2-Aminoethylamino)ethanol;octadecanoic acid;urea has a wide range of scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of various chemicals and materials.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: The compound is investigated for its potential therapeutic properties and applications in drug development.
Industry: It is used in the production of detergents, fabric softeners, chelates, fuel additives, and coatings.
Mécanisme D'action
The mechanism of action of 2-(2-aminoethylamino)ethanol;octadecanoic acid;urea involves its interaction with specific molecular targets and pathways. The compound’s primary and secondary amine groups play a crucial role in its chemical reactivity and interactions with other molecules. For example, in CO2 separation processes, the primary amine group can sorb CO2, while the secondary amine group can desorb CO2 .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-(2-aminoethylamino)ethanol;octadecanoic acid;urea include:
Monoethanolamine: A compound with a similar structure but different chemical properties.
Diethanolamine: Another related compound with distinct chemical characteristics.
Triethanolamine: A compound with three ethanolamine groups, differing in structure and reactivity.
Uniqueness
This compound is unique due to its combination of three distinct chemical entities, which confer specific chemical properties and potential applications. Its ability to participate in various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use.
Propriétés
Numéro CAS |
68412-14-6 |
|---|---|
Formule moléculaire |
C23H52N4O4 |
Poids moléculaire |
448.7 g/mol |
Nom IUPAC |
2-(2-aminoethylamino)ethanol;octadecanoic acid;urea |
InChI |
InChI=1S/C18H36O2.C4H12N2O.CH4N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;5-1-2-6-3-4-7;2-1(3)4/h2-17H2,1H3,(H,19,20);6-7H,1-5H2;(H4,2,3,4) |
Clé InChI |
NSDUCABVIZJQPD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)O.C(CNCCO)N.C(=O)(N)N |
Description physique |
Liquid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1(2H)-Phthalazinone, 4-[(2-hydroxyethyl)amino]-](/img/structure/B12804477.png)
